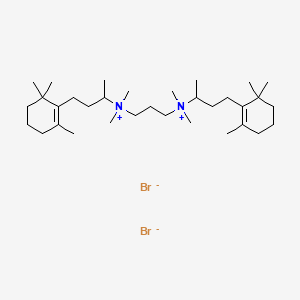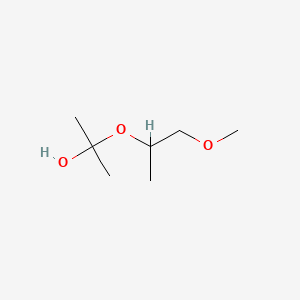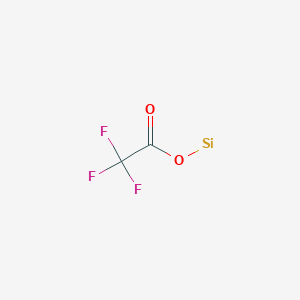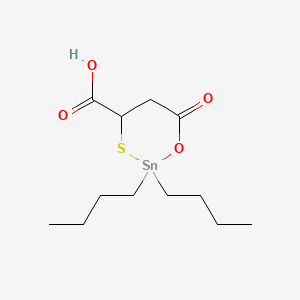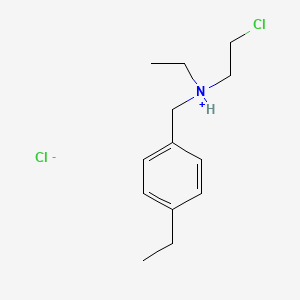
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by its molecular structure, which includes a chloro group, an ethylbenzyl group, and a diethylamine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride typically involves the reaction of p-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
化学反应分析
Types of Reactions
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
科学研究应用
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an alkylating agent, modifying the structure of target molecules and altering their function. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Mechlorethamine hydrochloride
Uniqueness
Compared to similar compounds, 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is unique due to the presence of the p-ethylbenzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as an intermediate in the synthesis of more complex molecules and its effectiveness in various applications.
属性
CAS 编号 |
63991-07-1 |
|---|---|
分子式 |
C13H21Cl2N |
分子量 |
262.22 g/mol |
IUPAC 名称 |
2-chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClN.ClH/c1-3-12-5-7-13(8-6-12)11-15(4-2)10-9-14;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI 键 |
HNTNNIBILUQYQT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C[NH+](CC)CCCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



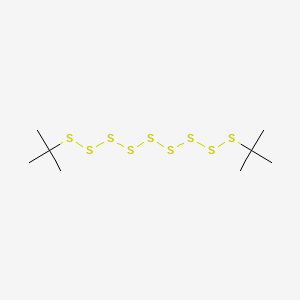
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
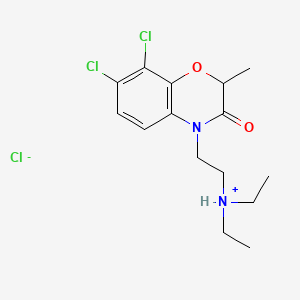
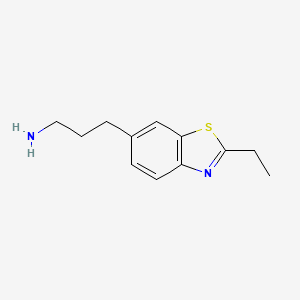
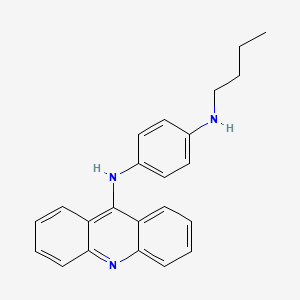
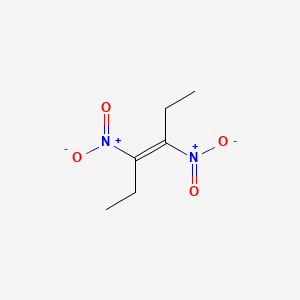
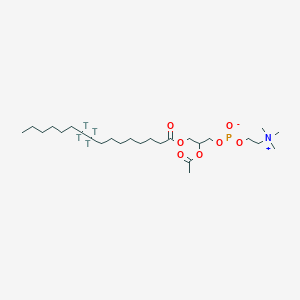
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
